molecular formula C17H19NO2S2 B2454472 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide CAS No. 2319836-51-4

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide

Cat. No.: B2454472
CAS No.: 2319836-51-4
M. Wt: 333.46
InChI Key: NAWHFYPJXIFMLF-UHFFFAOYSA-N
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Description

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide is a complex organic compound featuring a cyclohexene ring, a carboxamide group, and a bithiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide typically involves multiple steps:

    Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a Stille coupling reaction, where a halogenated thiophene reacts with a stannylated thiophene in the presence of a palladium catalyst.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the bithiophene derivative.

    Cyclohexene Ring Formation: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the cyclohexene derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Stille coupling and Diels-Alder reactions, as well as advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The hydroxyethyl group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide is studied for its electronic properties, making it a candidate for organic semiconductors and conductive polymers.

Biology

The compound’s structural features suggest potential as a bioactive molecule, possibly interacting with biological targets such as enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, the compound could be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or photovoltaic cells.

Mechanism of Action

The mechanism by which N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide exerts its effects depends on its application. In electronic applications, its mechanism involves the delocalization of electrons across the bithiophene moiety, facilitating charge transport. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(Thiophen-2-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide: Similar structure but with a single thiophene ring.

    N-(2-(Furan-2-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide: Similar structure but with a furan ring instead of a bithiophene.

    N-(2-(Pyridin-2-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide: Similar structure but with a pyridine ring.

Uniqueness

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide is unique due to the presence of the bithiophene moiety, which imparts distinct electronic properties compared to single-ring analogs. This makes it particularly valuable in applications requiring high conductivity and stability.

Biological Activity

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexene ring, a carboxamide group, and a bithiophene moiety. Its molecular formula is C19H21NO4SC_{19}H_{21}NO_4S with a molecular weight of approximately 423.56 g/mol. The structural complexity suggests diverse interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Bithiophene Moiety : Achieved through Stille coupling reactions.
  • Attachment of the Hydroxyethyl Group : Introduced via nucleophilic substitution reactions.
  • Cyclohexene Ring Formation : Synthesized through Diels-Alder reactions.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. Potential mechanisms include:

  • Hydrogen Bonding : Interactions with polar residues in target proteins.
  • Hydrophobic Interactions : Binding to hydrophobic pockets within enzymes or receptors.
  • π-π Stacking : Stabilization through aromatic interactions with other biomolecules.

Antimicrobial Activity

Recent studies indicate that derivatives of this compound may exhibit antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, suggesting potential as antibacterial agents.

CompoundMIC (µg/mL)Target Organism
N-(2-bithiophen)3.12 - 12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus

Anti-inflammatory Properties

The compound is also being explored for its anti-inflammatory effects. Research indicates that modifications to the carboxamide group can enhance the modulation of inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines such as IL-6.

Case Studies

  • Study on TLR4 Activation :
    • A study assessed the compound's effect on Toll-like receptor 4 (TLR4) activation in murine models. The results indicated that certain derivatives could preferentially stimulate type I interferon pathways while maintaining low cytotoxicity levels .
    CompoundIL-6 Release (ng/mL)Cytotoxicity (MTT Assay OD)
    Compound A (Control)6.4 ± 1.00.8 ± 0.1
    N-(2-bithiophen) Derivative4.5 ± 0.90.7 ± 0.1
  • Anticancer Activity :
    • In vitro studies have demonstrated that derivatives can reduce tumor volume in xenograft models without significant side effects, indicating potential for anticancer applications .

Applications in Medicine and Industry

The unique properties of this compound make it a candidate for various applications:

  • Pharmaceutical Development : As a lead compound for designing new anti-inflammatory or antimicrobial drugs.
  • Materials Science : Potential use in organic semiconductors and photovoltaic cells due to its electronic properties.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S2/c19-14(10-18-17(20)12-4-2-1-3-5-12)16-7-6-15(22-16)13-8-9-21-11-13/h1-2,6-9,11-12,14,19H,3-5,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWHFYPJXIFMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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